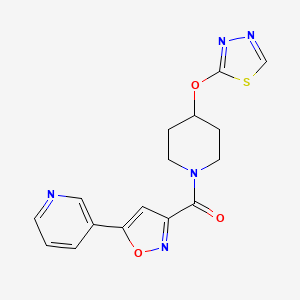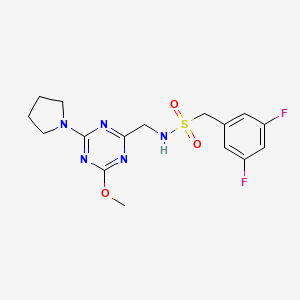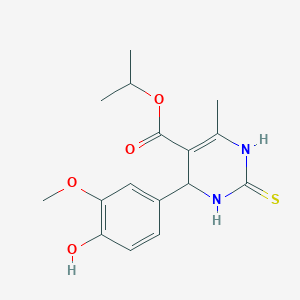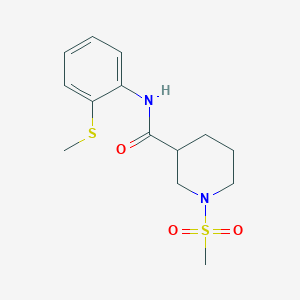
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of related heterocyclic compounds involve complex chemical reactions that yield compounds with potential bioactive properties. For instance, the synthesis of novel bioactive heterocycles, such as those evaluated for antiproliferative activity, involves detailed structural characterization using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies (S. Benaka Prasad et al., 2018). These compounds often exhibit specific molecular conformations and are stabilized by inter and intra-molecular hydrogen bonds, contributing to their stability and potential biological activity.
Antibacterial and Antifungal Applications
Several studies have synthesized and evaluated the antimicrobial activity of compounds containing 1,3,4-thiadiazole derivatives. These compounds display variable and modest activity against investigated strains of bacteria and fungi, highlighting the significance of heterocyclic compounds in developing new antimicrobial agents (N. Patel et al., 2011). The antimicrobial efficacy of these compounds is an area of active research, with potential implications for addressing drug resistance.
Anticancer and Antiviral Properties
Research into the anticancer and antiviral properties of similar heterocyclic compounds reveals their potential in treating various cancers and viral infections. For example, compounds synthesized from hydrazinecarbothioamide derivatives displayed significant cytotoxicity against human cancer cell lines, suggesting their utility as anticancer agents (N. Y. Megally Abdo et al., 2015). Similarly, novel heterocyclic compounds have been synthesized and tested for antiviral activity, offering insights into the development of new antiviral therapies (F. Attaby et al., 2006).
Molecular Aggregation and Electrochromics
The study of molecular aggregation in related compounds, such as those containing 1,3,4-thiadiazole, is critical for understanding their optical properties and applications in materials science. Spectroscopic studies indicate that the aggregation of these molecules is influenced by their structure and solvent environment, which affects their fluorescence and circular dichroism spectra (A. Matwijczuk et al., 2016). Furthermore, chalcogenodiazolo[3,4-c]pyridine-based polymers have been explored for their electrochromic properties, demonstrating potential applications in green and near-infrared electrochromics (Shouli Ming et al., 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the biological activity of similar compounds is often due to their interaction with specific cellular targets, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been reported to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c22-15(13-8-14(24-20-13)11-2-1-5-17-9-11)21-6-3-12(4-7-21)23-16-19-18-10-25-16/h1-2,5,8-10,12H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWMOHKZOYBQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)
![1-(1-Bicyclo[3.1.0]hexanyl)-2-chloroethanone](/img/structure/B2473747.png)


![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)





